Cas no 1691719-04-6 (2-Ethynyl-4-methoxy-1-methylbenzene)

2-Ethynyl-4-methoxy-1-methylbenzene Chemical and Physical Properties
Names and Identifiers
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- 2-Ethynyl-4-methoxy-1-methylbenzene
- A1-58832
- 1691719-04-6
- EN300-2500270
- Benzene, 2-ethynyl-4-methoxy-1-methyl-
-
- MDL: MFCD31794991
- Inchi: 1S/C10H10O/c1-4-9-7-10(11-3)6-5-8(9)2/h1,5-7H,2-3H3
- InChI Key: SIJFNCWJHFBRMF-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(C)=C(C#C)C=1
Computed Properties
- Exact Mass: 146.073164938g/mol
- Monoisotopic Mass: 146.073164938g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- Density: 1.00±0.1 g/cm3(Predicted)
- Boiling Point: 229.2±33.0 °C(Predicted)
2-Ethynyl-4-methoxy-1-methylbenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2500270-0.05g |
2-ethynyl-4-methoxy-1-methylbenzene |
1691719-04-6 | 95% | 0.05g |
$226.0 | 2024-06-19 | |
Enamine | EN300-2500270-10.0g |
2-ethynyl-4-methoxy-1-methylbenzene |
1691719-04-6 | 95% | 10.0g |
$4176.0 | 2024-06-19 | |
1PlusChem | 1P028JDL-500mg |
2-ethynyl-4-methoxy-1-methylbenzene |
1691719-04-6 | 95% | 500mg |
$999.00 | 2024-06-19 | |
Aaron | AR028JLX-50mg |
2-Ethynyl-4-methoxy-1-methylbenzene |
1691719-04-6 | 95% | 50mg |
$336.00 | 2025-02-17 | |
Aaron | AR028JLX-5g |
2-ethynyl-4-methoxy-1-methylbenzene |
1691719-04-6 | 95% | 5g |
$3897.00 | 2023-12-15 | |
1PlusChem | 1P028JDL-100mg |
2-ethynyl-4-methoxy-1-methylbenzene |
1691719-04-6 | 95% | 100mg |
$479.00 | 2024-06-19 | |
Enamine | EN300-2500270-0.5g |
2-ethynyl-4-methoxy-1-methylbenzene |
1691719-04-6 | 95% | 0.5g |
$758.0 | 2024-06-19 | |
Enamine | EN300-2500270-0.1g |
2-ethynyl-4-methoxy-1-methylbenzene |
1691719-04-6 | 95% | 0.1g |
$337.0 | 2024-06-19 | |
Enamine | EN300-2500270-0.25g |
2-ethynyl-4-methoxy-1-methylbenzene |
1691719-04-6 | 95% | 0.25g |
$481.0 | 2024-06-19 | |
Enamine | EN300-2500270-5.0g |
2-ethynyl-4-methoxy-1-methylbenzene |
1691719-04-6 | 95% | 5.0g |
$2816.0 | 2024-06-19 |
2-Ethynyl-4-methoxy-1-methylbenzene Related Literature
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Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
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Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
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Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
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Yifan Zhao,Yin Lian,Huifeng Tan Phys. Chem. Chem. Phys., 2019,21, 11748-11754
Additional information on 2-Ethynyl-4-methoxy-1-methylbenzene
Introduction to 2-Ethynyl-4-methoxy-1-methylbenzene (CAS No. 1691719-04-6)
2-Ethynyl-4-methoxy-1-methylbenzene, identified by its CAS number 1691719-04-6, is a significant aromatic compound that has garnered attention in the field of organic synthesis and pharmaceutical research. This molecule, featuring a unique combination of ethynyl, methoxy, and methyl substituents on a benzene ring, exhibits a rich chemical profile that makes it a valuable intermediate in the development of various chemical entities. The presence of the ethynyl group (-C≡H) at the 2-position and the methoxy group (-OCH₃) at the 4-position, along with a methyl group (-CH₃) at the 1-position, imparts distinct reactivity and electronic properties that are highly useful in synthetic chemistry.
The structural configuration of 2-Ethynyl-4-methoxy-1-methylbenzene allows for diverse functionalization pathways, making it a versatile building block in the synthesis of more complex molecules. The ethynyl group, in particular, is known for its ability to participate in various coupling reactions such as Sonogashira coupling, which is widely employed in pharmaceutical synthesis to construct carbon-carbon bonds. This property has made 2-Ethynyl-4-methoxy-1-methylbenzene a candidate for the development of novel bioactive compounds.
In recent years, there has been growing interest in the application of aryl compounds like 2-Ethynyl-4-methoxy-1-methylbenzene in medicinal chemistry. The methoxy group introduces electron-donating effects, which can influence the electronic properties of the aromatic ring and enhance its reactivity in certain chemical transformations. This characteristic is particularly useful in designing molecules with specific pharmacological activities. For instance, derivatives of this compound have been explored as potential candidates for their antimicrobial and anti-inflammatory properties.
One of the most compelling aspects of 2-Ethynyl-4-methoxy-1-methylbenzene is its role as a precursor in the synthesis of more complex heterocyclic compounds. Heterocycles are widely recognized for their biological activity and are prevalent in many pharmaceuticals. The ability to introduce functional groups at specific positions on the benzene ring allows chemists to tailor the properties of these derivatives for targeted applications. For example, researchers have utilized 2-Ethynyl-4-methoxy-1-methylbenzene to synthesize novel molecules that exhibit potent activity against various disease states.
The pharmaceutical industry has been particularly interested in exploring the potential of 2-Ethynyl-4-methoxy-1-methylbenzene due to its structural features. The ethynyl group can be further functionalized through cross-coupling reactions, enabling the construction of complex molecular architectures. These reactions are often catalyzed by transition metals such as palladium, which facilitates the formation of new carbon-carbon bonds under mild conditions. This makes 2-Ethynyl-4-methoxy-1-methylbenzene an attractive starting material for drug discovery programs.
Recent studies have also highlighted the importance of 2-Ethynyl-4-methoxy-1-methylbenzene in materials science. The unique electronic properties of this compound make it suitable for applications in organic electronics, where it can be used to develop new types of semiconductors and conductive materials. The ability to modify its structure allows researchers to fine-tune its electronic characteristics, making it a promising candidate for future technological advancements.
The synthesis of 2-Ethynyl-4-methoxy-1-methylbenzene itself is an area of active research. Chemists have developed various synthetic routes to produce this compound with high yield and purity. One common approach involves the use of palladium-catalyzed coupling reactions between appropriate precursors. These methods often require careful optimization to ensure high selectivity and minimal byproduct formation. The development of efficient synthetic strategies is crucial for facilitating further research and applications involving this compound.
In conclusion, 2-Ethynyl-4-methoxy-1-methylbenzene (CAS No. 1691719-04-6) is a multifaceted compound with significant potential in both pharmaceutical and materials science applications. Its unique structural features and reactivity make it a valuable intermediate for synthesizing more complex molecules. As research continues to uncover new applications for this compound, its importance in advancing chemical science is likely to grow even further.
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